![molecular formula C8H13NO2 B2691561 2-Azabicyclo[2.2.2]octane-3-carboxylic acid CAS No. 90103-87-0](/img/structure/B2691561.png)

2-Azabicyclo[2.2.2]octane-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

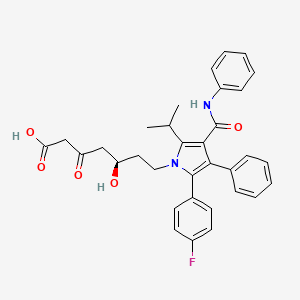

2-Azabicyclo[2.2.2]octane-3-carboxylic acid is a compound with the molecular formula C8H13NO2 and a molecular weight of 155.2 . It is a white solid .

Synthesis Analysis

The synthesis of this compound and its derivatives has been the subject of several studies . For instance, it has been used as a starting material for the synthesis of octahydrocyclopenta[b]pyrrole-2-carbonitrile derivatives, which are potent DPP4 inhibitors .Molecular Structure Analysis

The InChI code of this compound is 1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11)/t5-,6+,7-/m0/s1 .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the search results, the compound’s unique structure makes it a challenging scaffold to acquire, and it has significant potential in the field of drug discovery .Physical And Chemical Properties Analysis

This compound is a white solid . It should be stored at 0-8°C .Scientific Research Applications

Synthesis and Structural Analysis

- Efficient Synthesis: The compound has been synthesized efficiently as a constrained pipecolic acid analogue, using simple reactions from readily available compounds (Casabona & Cativiela, 2006).

- Conformational Studies: It has been studied in various conformationally restricted nonchiral pipecolic acid analogues, showcasing its versatility in synthetic chemistry (Radchenko et al., 2009).

- Structural Analysis: Detailed structural studies through IR and NMR spectroscopy have been conducted, providing insights into its molecular characteristics (Arias-Pérez et al., 2003).

Chemical Properties and Synthesis Applications

- Chemical Synthesis: The compound has been used in the synthesis of various chiral auxiliaries and cyclic amino acid esters, demonstrating its utility in creating diverse molecular structures (Martens & Lübben, 1991).

- Reactivity and Applications: Its reactivity has been explored in creating functionalized molecules and bicycles derived from tartaric acid and α-amino acids, highlighting its role in the synthesis of conformationally constrained dipeptide isosteres (Guarna et al., 1999).

Safety and Hazards

Future Directions

Mechanism of Action

Remember, safety should be your priority when handling chemicals. The safety information for 2-Azabicyclo[2.2.2]octane-3-carboxylic acid indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Always follow appropriate safety guidelines when handling this or any other chemical.

properties

IUPAC Name |

2-azabicyclo[2.2.2]octane-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c10-8(11)7-5-1-3-6(9-7)4-2-5/h5-7,9H,1-4H2,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDIUZWIFYIATRZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2CCC1C(N2)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2-Methoxyphenyl)-2-methylpropan-2-yl]prop-2-enamide](/img/structure/B2691478.png)

![N-(2,5-dimethoxyphenyl)-2-[4-(4-fluorophenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2691481.png)

![Methyl(phenyl){[4-(trifluoromethyl)phenyl]methyl}sulfanium trifluoromethanesulfonate](/img/structure/B2691485.png)

![(E)-N-(6-methoxy-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2691496.png)

![1-Benzofuran-2-yl[5-(2,4-dichlorophenyl)-2-furyl]methanone](/img/structure/B2691501.png)